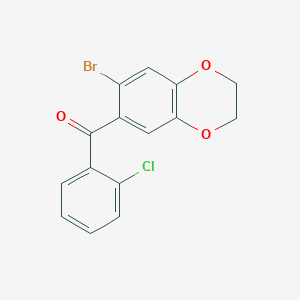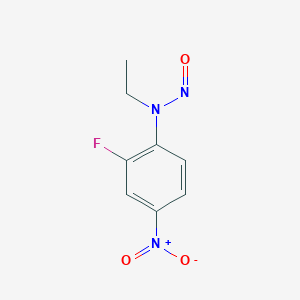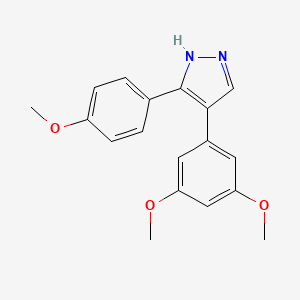
4-Acetyl-1-(3-ethoxypropyl)-3-hydroxy-5-phenyl-5H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-acetyl-1-(3-ethoxypropyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes an acetyl group, an ethoxypropyl chain, a hydroxy group, and a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-1-(3-ethoxypropyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through a condensation reaction between an amine and a diketone.
Introduction of the Acetyl Group: The acetyl group is introduced via an acetylation reaction using acetic anhydride or acetyl chloride.
Addition of the Ethoxypropyl Chain: The ethoxypropyl chain is added through an alkylation reaction using an appropriate alkyl halide.
Hydroxylation: The hydroxy group is introduced through a hydroxylation reaction, often using a hydroxylating agent such as hydrogen peroxide.
Phenylation: The phenyl ring is added through a Friedel-Crafts alkylation reaction using benzene and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
4-acetyl-1-(3-ethoxypropyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Acidic or basic catalysts for substitution reactions
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of various substituted derivatives
Wissenschaftliche Forschungsanwendungen
4-acetyl-1-(3-ethoxypropyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and as a precursor for the synthesis of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-acetyl-1-(3-ethoxypropyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors on cell surfaces, leading to changes in cellular signaling.
Gene Expression Modulation: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
4-acetyl-1-(3-ethoxypropyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one can be compared with other similar compounds, such as:
4-acetyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one: Lacks the ethoxypropyl chain, which may affect its biological activity and chemical reactivity.
4-acetyl-1-(3-methoxypropyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one: Contains a methoxy group instead of an ethoxy group, which may influence its solubility and reactivity.
4-acetyl-1-(3-ethoxypropyl)-3-hydroxy-5-methyl-1,5-dihydro-2H-pyrrol-2-one: Contains a methyl group instead of a phenyl group, which may alter its pharmacological properties.
The uniqueness of 4-acetyl-1-(3-ethoxypropyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C17H21NO4 |
|---|---|
Molekulargewicht |
303.35 g/mol |
IUPAC-Name |
3-acetyl-1-(3-ethoxypropyl)-4-hydroxy-2-phenyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C17H21NO4/c1-3-22-11-7-10-18-15(13-8-5-4-6-9-13)14(12(2)19)16(20)17(18)21/h4-6,8-9,15,20H,3,7,10-11H2,1-2H3 |
InChI-Schlüssel |
PIRDHMLZJKNXQF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCCN1C(C(=C(C1=O)O)C(=O)C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2Z)-2-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B14942128.png)

![6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14942137.png)
![2-[2-(4-Chlorophenyl)-2-oxoethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B14942154.png)
![4-{4-allyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl methyl ether](/img/structure/B14942155.png)

![4-(3-hydroxyphenyl)-3-methyl-6-oxo-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14942168.png)
![1-(4-Chlorophenyl)-N~2~-(4-ethylphenyl)-4-phenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide](/img/structure/B14942171.png)
![1-cyclohexyl-6-methyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B14942176.png)

![ethyl 4-[(4,4,8-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl)methyl]piperazine-1-carboxylate](/img/structure/B14942181.png)
![6,12-Bis(4-tert-butylphenyl)-5,7-dihydroindolo[2,3-b]carbazole](/img/structure/B14942183.png)
![4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate](/img/structure/B14942184.png)
![3-Benzyl-5-methyl-1-[2-(4-methylphenoxy)ethyl]pyrimidine-2,4-dione](/img/structure/B14942194.png)
